REACTION_CXSMILES
|
[Na].[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O:10]1[CH:12]([CH2:13][CH3:14])[CH2:11]1.S(=O)(=O)(O)O>O>[CH2:2]([O:9][CH2:11][CH:12]([OH:10])[CH2:13][CH3:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|
|
Name
|
|
Quantity
|
0.67 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
35.2 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
6.7 mol
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 3.500 g
|
Type
|
CUSTOM
|
Details
|
is brought to 160°C
|
Type
|
ADDITION
|
Details
|
The temperature is kept at 160°C during the approximately 2 hours addition period
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is subsequently lowered to 120°C
|
Type
|
DISTILLATION
|
Details
|
the excess of the starting 1,2-epoxybutane is distilled off
|
Type
|
CUSTOM
|
Details
|
the resulting solid sodium sulfate is removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The filtrate is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
thus recovering pure 1-benzyloxy-2-butanol in a yield of 90%
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(CC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Na].[CH2:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O:10]1[CH:12]([CH2:13][CH3:14])[CH2:11]1.S(=O)(=O)(O)O>O>[CH2:2]([O:9][CH2:11][CH:12]([OH:10])[CH2:13][CH3:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:0|
|
Name
|
|
Quantity
|
0.67 mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
35.2 mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
6.7 mol
|
Type
|
reactant
|
Smiles
|
O1CC1CC
|
Name
|
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing 3.500 g
|
Type
|
CUSTOM
|
Details
|
is brought to 160°C
|
Type
|
ADDITION
|
Details
|
The temperature is kept at 160°C during the approximately 2 hours addition period
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
is subsequently lowered to 120°C
|
Type
|
DISTILLATION
|
Details
|
the excess of the starting 1,2-epoxybutane is distilled off
|
Type
|
CUSTOM
|
Details
|
the resulting solid sodium sulfate is removed by filtration
|
Type
|
DISTILLATION
|
Details
|
The filtrate is distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
thus recovering pure 1-benzyloxy-2-butanol in a yield of 90%
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(CC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |